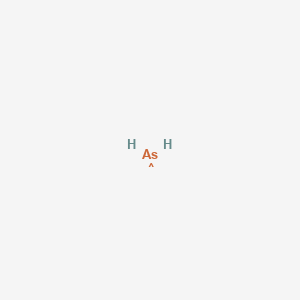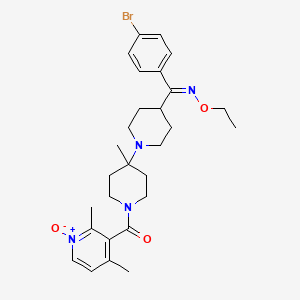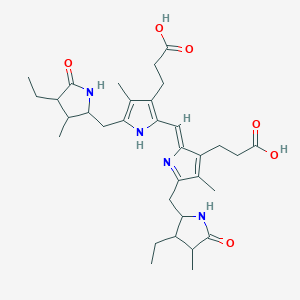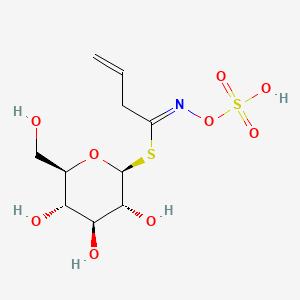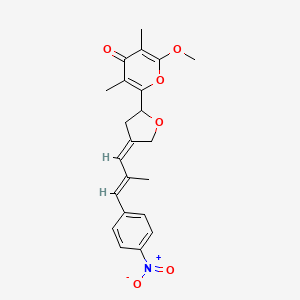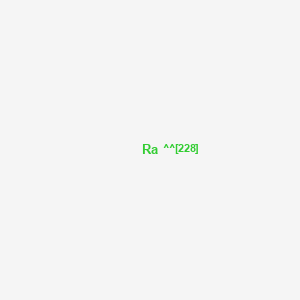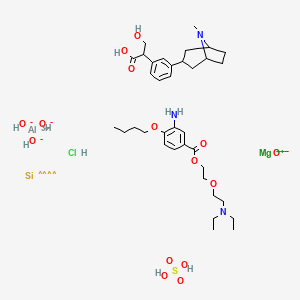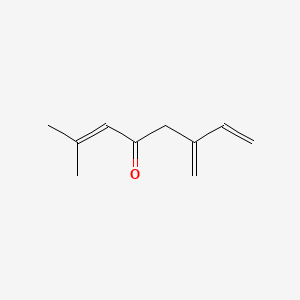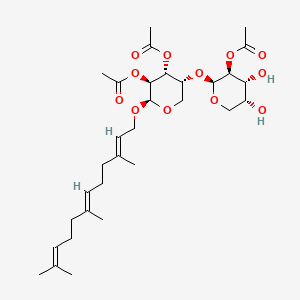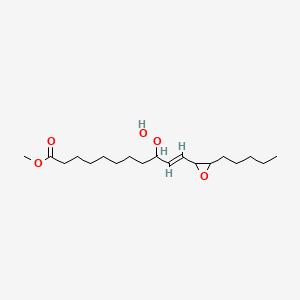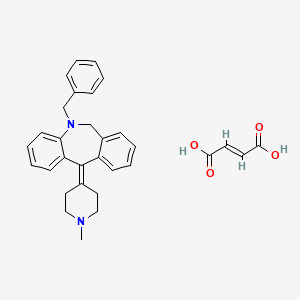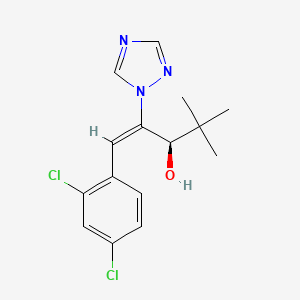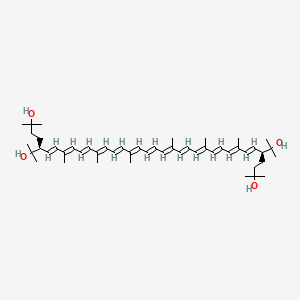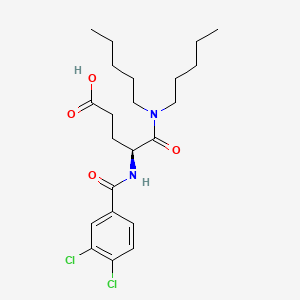
Lorglumide, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Lorglumide is a cholecystokinin (CCK) antagonist that has been studied for its potential therapeutic applications. It is a derivative of glutamic acid and has been primarily investigated for its effects on gastrointestinal motility and pancreatic secretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lorglumide, (S)- typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor.
Amidation: The precursor undergoes amidation to introduce the amide functional group.
Protection and Deprotection: Protective groups are used to ensure selective reactions at specific sites.
Final Coupling: The final step involves coupling the protected intermediate with the desired acid or amine to form Lorglumide, (S)-.
Industrial Production Methods
Industrial production of Lorglumide, (S)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Lorglumide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a tool to study cholecystokinin receptors and their role in various biochemical pathways.
Biology: Research has focused on its effects on gastrointestinal motility and pancreatic secretion.
Medicine: Potential therapeutic applications include the treatment of gastrointestinal disorders and pain management.
Industry: It is used in the development of new pharmaceuticals targeting cholecystokinin receptors.
Wirkmechanismus
(S)-Lorglumide exerts its effects by antagonizing cholecystokinin receptors. It binds to these receptors, preventing the natural ligand (cholecystokinin) from activating them. This inhibition affects various physiological processes, including gastrointestinal motility and pancreatic enzyme secretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Devazepide: Another cholecystokinin antagonist with similar applications.
Proglumide: A non-selective cholecystokinin antagonist used in research.
Loxiglumide: A selective cholecystokinin antagonist with similar properties.
Uniqueness
(S)-Lorglumide is unique due to its specific chiral configuration, which provides selective binding to cholecystokinin receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
118919-28-1 |
|---|---|
Molekularformel |
C22H32Cl2N2O4 |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI-Schlüssel |
IEKOTSCYBBDIJC-IBGZPJMESA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Isomerische SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


